molecular formula C19H28N2O4 B3227402 benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate CAS No. 1261225-44-8

benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate

Cat. No.: B3227402
CAS No.: 1261225-44-8
M. Wt: 348.4
InChI Key: WBCJCRHCNGJQOY-CVEARBPZSA-N
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Description

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is a complex organic compound with a unique structure that includes a benzyl group, a cyclohexyl ring, and a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate typically involves the following steps:

    Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine.

    Formation of the Carbamate: The protected amine is then reacted with benzyl chloroformate in the presence of a base like sodium bicarbonate to form the carbamate linkage.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate can undergo various chemical reactions, including:

    Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

    Substitution Reactions: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation/Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products

    Hydrolysis: Removal of the Boc group yields the free amine.

    Substitution: Various substituted benzyl carbamates depending on the nucleophile used.

Scientific Research Applications

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its stability and reactivity.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate involves its ability to form stable carbamate linkages. This stability makes it useful in protecting amino groups during chemical synthesis. The molecular targets and pathways involved depend on the specific application and the molecules it interacts with.

Comparison with Similar Compounds

Similar Compounds

    Benzyl N-[(1R,3S)-3-amino-cyclohexyl]carbamate: Similar structure but without the Boc protecting group.

    tert-Butyl N-[(1R,3S)-3-amino-cyclohexyl]carbamate: Similar structure but with a tert-butyl group instead of a benzyl group.

Uniqueness

Benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate is unique due to the presence of both the benzyl and Boc groups, which provide stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

benzyl N-[(1R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)21-16-11-7-10-15(12-16)20-17(22)24-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,20,22)(H,21,23)/t15-,16+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBCJCRHCNGJQOY-CVEARBPZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCC[C@H](C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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